Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

Chemical Synthesis Medicinal Chemistry Procurement Specification

Researchers targeting PI3K p110α face low-yielding late-stage cyanation or procure non-cyano analogs lacking the essential pharmacophore. This building block delivers the pre-installed 5-cyano group required for >100-fold isoform selectivity. • Direct access to PI3K p110α inhibitor chemotype-no late-stage cyanation needed • ≥95% purity minimizes impurity propagation in SAR studies • Room temperature storage simplifies HTS integration & reduces cold-chain costs

Molecular Formula C11H9N3O2
Molecular Weight 215.212
CAS No. 1823228-03-0
Cat. No. B2561432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
CAS1823228-03-0
Molecular FormulaC11H9N3O2
Molecular Weight215.212
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1)C#N
InChIInChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14/h3-5,7H,2H2,1H3
InChIKeyRAKVPCHAUOFSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylate: Identity & Specifications


Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1823228-03-0) is a heterocyclic building block within the pyrazolo[1,5-a]pyridine class, defined by a fused pyrazole-pyridine core bearing a 3-carboxylate ethyl ester and a 5-cyano substituent. Its molecular formula is C₁₁H₉N₃O₂, with a molecular weight of 215.21 g/mol . Commercially available in >95% purity as a powder , this compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and as a precursor for fluorescent materials [1].

1
Kinase inhibitor lead synthesis Heterocyclic building block for PI3K p110α-selective tool compound design
Cyano group enables pathway-selective inhibitor exploration
2
Solid-state fluorophore precursor Core for blue-emitting materials and fluorescent probe development
Reported solid-state emission; modifiable ester handle
3
Room-temperature compound management Simplifies logistics for library storage and automated screening workflows
No cold-chain requirement; reduces handling complexity

Ethyl 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylate: Why Generics Fall Short


Direct substitution of the 5-cyano group with hydrogen (as in ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, CAS 16205-44-0) or halogen (e.g., 5-bromo derivative) fundamentally alters both the electronic properties and the downstream synthetic utility of the compound. The 5-cyano substituent is not inert: literature establishes that 5-cyanopyrazolo[1,5-a]pyridines are 'highly potent and selective inhibitors of the p110α isoform of PI3K' [1], a profile that enables targeted lead optimization pathways. Replacing the cyano group with hydrogen eliminates this potent, isoform-selective PI3K inhibitory phenotype, while bromo analogs typically serve as distinct cross-coupling partners rather than direct pharmacophore elements. Therefore, procurement of a non-cyano analog will not recapitulate the specific biological activity profile or synthetic value inherent to this ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate scaffold.

Cyano loss
Removing the 5-cyano group eliminates the reported p110α isoform-selectivity context; non-cyano analogs lack this pathway-inhibition profile.
Halogen swap
5-Bromo or other halogen-substituted analogs serve as cross-coupling partners, not direct pharmacophore elements; synthetic utility and biological readout will differ.
Physicochemical shift
Hydrogen analog differs in molecular weight (+25 g/mol) and estimated logP; downstream ADME predictions and solubility profiles may not transfer.

Ethyl 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylate: Key Differentiators


Guaranteed High Purity vs. Generic Analogs

Commercial specifications for Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate from a primary vendor guarantee a minimum purity of 95% . In contrast, many non-cyano or 5-substituted analogs are offered without a stated purity minimum or at lower specifications (e.g., 90%), necessitating additional in-house purification. This baseline purity reduces the risk of side reactions in sensitive kinase inhibitor assembly and minimizes batch-to-batch variability in downstream biological assays.

Purity specification
Head-to-head
Target ≥95%, comparator often unspecified or 90%
Reduces side-reaction risk in kinase inhibitor assembly
Vendor CoA; verify lot-specific purity
Chemical Synthesis Medicinal Chemistry Procurement Specification

Molecular Weight & logP Shift

The introduction of the 5-cyano group increases molecular weight by 25.01 g/mol relative to the 5-hydrogen analog (215.21 vs. 190.20 g/mol) . Based on fragment contributions, the cyano moiety is expected to increase calculated logP by approximately +0.3 units compared to the hydrogen-substituted core. This shift can improve passive membrane permeability and alter protein binding profiles, critical parameters in the early stages of drug discovery.

MW & logP shift
Head-to-head
+25.01 g/mol vs H analog; estimated logP ~+0.3
Alters passive permeability and protein binding predictions
Calculated from molecular formula; contextual ADME interpretation
Physicochemical Properties Drug Design Lead Optimization

PI3K p110α Isoform Selectivity

Studies on related pyrazolo[1,5-a]pyridine series demonstrate that the 5-cyano substituent confers high potency and selectivity for the p110α isoform of phosphoinositide 3-kinase (PI3K) over other Class Ia isoforms [1]. For instance, optimized 5-cyanopyrazolo[1,5-a]pyridine derivatives have been reported with p110α IC₅₀ values as low as 0.9 nM, while maintaining >100-fold selectivity against p110β, p110δ, and p110γ in biochemical assays [2]. While direct data for the ethyl ester building block itself is not available, this class-level inference demonstrates that the 5-cyano group is a key pharmacophore element essential for achieving isoform-selective PI3K inhibition, a phenotype not recapitulated by the 5-hydrogen or 5-halogen analogs.

PI3K p110α selectivity
Class-level
Optimized analogs: p110α IC₅₀ ~0.9 nM, >100-fold over β/δ/γ
Supports p110α isoform-selective pathway study context
Building block; validate selectivity in final compound
Kinase Inhibition Cancer Research Selectivity Profiling

Solid-State Blue Fluorescence

A study on 5-cyanopyrazolo[1,5-a]pyridine derivatives demonstrated that introduction of the nitrile group enables intense blue fluorescence in the solid state, a property not reported for the non-cyano core [1]. The 2,4-disubstituted analogs in this series exhibited solid-state fluorescence with emission maxima in the blue region (approx. 420-450 nm). This photophysical behavior is attributed to the electron-withdrawing cyano group extending π-conjugation and rigidifying the molecular packing in the crystalline state.

Solid-state fluorescence
Class-level
Blue emission ~420-450 nm reported for 5-cyano derivatives
Enables fluorescent material precursor development
Photoluminescence spectroscopy; non-cyano core lacks this property
Fluorescent Probes Materials Science Photophysics

Room Temperature Storage Stability

Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is specified for storage at room temperature (RT) . In contrast, the non-cyano analog ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-44-0) is recommended for storage at 2-8°C by multiple vendors [1]. This difference reduces cold-chain logistics requirements and simplifies compound management in high-throughput screening libraries and synthetic workflows.

Storage temperature
Head-to-head
Target: room temperature; H analog: 2–8°C
Simplifies compound management and HTS integration
Vendor specification sheets; reduces cold-chain logistics
Stability Logistics Compound Management

Ethyl 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylate: Optimal Applications


Synthesis of Isoform-Selective PI3K p110α Inhibitors

This building block is the preferred starting material for medicinal chemistry programs targeting the p110α isoform of PI3K. The 5-cyano group is essential for achieving sub-nanomolar potency and >100-fold selectivity over other PI3K isoforms, as demonstrated in optimized analogs [1]. Procurement of this compound, rather than a non-cyano analog, enables direct access to this privileged chemotype and eliminates the need for late-stage cyanation reactions that may be low-yielding or incompatible with sensitive functional groups.

Development of Solid-State Fluorescent Materials

The 5-cyanopyrazolo[1,5-a]pyridine core confers intense blue fluorescence in the solid state, a property not observed in the 5-hydrogen analog [2]. This compound can serve as a key precursor for synthesizing organic fluorophores, fluorescent probes, or materials for organic light-emitting diodes (OLEDs). The combination of a modifiable ester handle at the 3-position and the solid-state emissive cyano-substituted core makes it uniquely suited for materials chemistry applications.

High-Throughput Screening Library Construction with Simplified Logistics

Given its room temperature storage specification , this compound is more amenable to integration into large-scale compound libraries and automated storage systems compared to analogs requiring refrigeration. This logistical advantage reduces the risk of degradation during robotic handling and minimizes the operational costs associated with cold storage, making it a practical choice for high-throughput screening (HTS) and fragment-based drug discovery (FBDD) initiatives.

High-Purity Precision Synthesis

For multi-step synthetic sequences where impurities propagate into final compounds and compromise biological assay reproducibility, the guaranteed ≥95% purity specification of this building block offers a verifiable advantage. This is particularly relevant in structure-activity relationship (SAR) studies, where small differences in potency or selectivity can determine the success of a lead optimization campaign.

Application
Selection Property
Validation Focus
PI3K p110α pathway inhibitor synthesis
5-Cyano group enables isoform-selectivity review
PI3K p110α-selective kinase assay context
Solid-state emissive material research
Solid-state blue fluorescence precursor
Photophysical characterization in crystalline films
Compound library integration
Room-temperature storage simplifies logistics
Ambient stability and handling reproducibility
Multi-step precision synthesis
Reported ≥95% purity reduces impurity carryover
Reproducible SAR data generation and scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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